NPC43 Cell Line: An In-depth Technical Guide for Researchers
NPC43 Cell Line: An In-depth Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the NPC43 cell line, a critical in vitro model for nasopharyngeal carcinoma (NPC) and Epstein-Barr virus (EBV) research. This document details the origin, characteristics, and key molecular features of the NPC43 cell line, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Core Characteristics and Properties
The NPC43 cell line was established from a recurrent nasopharyngeal carcinoma of an adult male of Chinese descent. A key feature of this cell line is its consistent harboring of the Epstein-Barr virus (EBV), making it a valuable tool for studying the viral association with NPC.
Table 1: General and Genetic Characteristics of the NPC43 Cell Line
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Nasopharyngeal Carcinoma (Recurrent) |
| Cell Type | Epithelial |
| EBV Status | Positive |
| Key Mutation | TP53 (p.Trp53Ter, c.158G>A, homozygous) |
| STR Profile | Amelogenin: X; CSF1PO: 13; D3S1358: 18; D5S818: 11; D7S820: 12,13; D8S1179: 11; D13S317: 12; D16S539: 10; D18S51: 13,15; D21S11: 32; FGA: 22; Penta D: 8; TH01: 7; TPOX: 8; vWA: 14,16[1] |
The epithelial origin of NPC43 cells has been confirmed by the expression of cytokeratin.[2] Furthermore, this cell line is tumorigenic, capable of forming tumors in immunodeficient mice.[2]
Quantitative Data
Proliferation and EBV Copy Number
The growth rate of NPC43 cells has been observed to increase with passage number, as detailed in Table 2. The EBV genome copy number, while initially high, stabilizes at a lower number in later passages.
Table 2: Proliferation Rate and EBV Genome Copy Number of NPC43 Cells
| Passage Number | Mean Doubling Time | Average EBV Copy Number per Cell |
| Passage 22 | 8 days[1][3] | ~34 |
| Passage 90 | 4 days[1][3] | 15-20[1] |
| Passage 200 | 2.5 days[1][3] | ~10 |
| Early Passages (PD 5) | Not Specified | ~100 |
Drug Sensitivity
NPC43 cells have been shown to be sensitive to inhibitors of the noncanonical NF-κB pathway and proteasome inhibitors.
Table 3: Drug Sensitivity Profile of NPC43 Cells
| Drug | Target | Effect |
| B022 | NIK (NF-κB-inducing kinase) | Reduced proliferation |
| Ixazomib | Proteasome | Inhibited cell proliferation in a time- and dose-dependent manner |
Experimental Protocols
Cell Culture
Medium:
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RPMI 1640 medium
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10% Fetal Bovine Serum (FBS)
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1% Penicillin/Streptomycin
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4 µM ROCK inhibitor (Y-27632)[3]
Culture Conditions:
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Cells are maintained at 37°C in a humidified incubator with 5% CO2.[4]
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For early passages, a low splitting ratio of 1:2 is recommended. After approximately 22 population doublings, a higher split ratio of 1:4 can be used.[2]
EBV Lytic Induction
Spontaneous lytic reactivation of EBV can be observed in NPC43 upon withdrawal of the ROCK inhibitor Y-27632.[2] For induced lytic reactivation, cells can be treated with agents such as TPA (12-O-tetradecanoylphorbol-13-acetate).
Western Blotting
A general protocol for Western blotting to analyze protein expression in NPC43 cells is as follows:
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Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE: Separate 20-40 µg of protein lysate on a polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection reagent.
Quantitative Real-Time PCR (qPCR) for EBV Gene Expression
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RNA Extraction: Extract total RNA from NPC43 cells using a suitable kit.
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cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
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qPCR: Perform qPCR using gene-specific primers for EBV latent (e.g., EBNA1, LMP1) and lytic (e.g., BZLF1, BRLF1) genes. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunofluorescence for Cytokeratin
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Cell Seeding: Seed NPC43 cells on coverslips in a 24-well plate and allow them to adhere overnight.
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Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate with an anti-pan-cytokeratin antibody for 1 hour at room temperature.
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Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
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Counterstaining: Stain the nuclei with DAPI.
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Mounting and Visualization: Mount the coverslips on slides and visualize using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in NPC43
The Nuclear Factor-kappa B (NF-κB) signaling pathway is frequently dysregulated in NPC. In NPC43 cells, both canonical and noncanonical NF-κB pathways are of interest, particularly due to the presence of EBV and mutations in NF-κB pathway regulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Establishment and characterization of new tumor xenografts and cancer cell lines from EBV-positive nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing resistant cellular states in nasopharyngeal carcinoma during EBV lytic induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
